

# Elobixibat: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Elobixibat** is a first-in-class, minimally absorbed inhibitor of the Ileal Bile Acid Transporter (IBAT). Developed to treat chronic constipation, its novel mechanism of action offers a targeted, luminal approach to enhancing colonic motility and secretion. By partially inhibiting the reabsorption of bile acids in the terminal ileum, **elobixibat** increases the concentration of bile acids in the colon, leveraging their natural physiological effects to alleviate constipation. This document provides a comprehensive technical overview of **elobixibat**'s journey from discovery to clinical application, detailing its pharmacology, the methodologies of pivotal trials, and key quantitative outcomes.

### **Discovery and Development History**

**Elobixibat**, initially known as A3009, was originated by AstraZeneca and subsequently developed by Albireo AB, a spin-out from AstraZeneca formed in 2008. The development strategy focused on creating a potent, selective, and minimally systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the Ileal Bile Acid Transporter (IBAT).

The commercialization and further development pathway involved several key partnerships:

Albireo AB led the initial clinical development.



- EA Pharma Co., Ltd. (originally Ajinomoto Pharmaceuticals) acquired exclusive rights for development and commercialization in Japan and other select Asian countries.
- Mochida Pharmaceutical Co., Ltd. partnered with EA Pharma for co-development and comarketing in Japan.

This strategic collaboration led to the successful approval of **elobixibat** in Japan.

### **Regulatory Milestones**

- February 1, 2017: EA Pharma submitted a New Drug Application (NDA) to the Japanese Pharmaceuticals and Medical Devices Agency (PMDA).
- January 19, 2018: **Elobixibat** was approved in Japan for the treatment of chronic constipation, becoming the first IBAT inhibitor to be approved anywhere in the world. It is marketed under the brand name Goofice®.

#### **Mechanism of Action**

**Elobixibat** exerts its therapeutic effect by acting locally in the distal ileum. Its primary target is the Ileal Bile Acid Transporter (IBAT), a protein encoded by the SLC10A2 gene, which is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the portal circulation.

By inhibiting IBAT, **elobixibat** interrupts this enterohepatic circulation. This leads to two primary consequences:

- Increased Colonic Bile Acids: A greater concentration of bile acids passes into the large
  intestine. In the colon, bile acids act as signaling molecules and pro-secretory agents. They
  stimulate the secretion of water and electrolytes into the colonic lumen and enhance colonic
  motility, including high-amplitude propagating contractions. This results in softer stools and
  accelerated transit time.
- Increased Hepatic Bile Acid Synthesis: The reduced return of bile acids to the liver lessens the negative feedback on the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis. The liver compensates by converting more cholesterol into new bile acids, which leads to a secondary effect of reducing serum LDL-cholesterol levels.



The downstream effects in the colon are mediated by bile acids interacting with various cellular targets, including the G-protein coupled receptor TGR5, which is known to stimulate fluid secretion and colonic motility.[1][2][3][4][5]



Click to download full resolution via product page

Caption: **Elobixibat** inhibits the IBAT in the terminal ileum, disrupting enterohepatic circulation.

# Preclinical and Clinical Pharmacology Preclinical Pharmacology

In vitro studies using transfected HEK293 cells demonstrated that **elobixibat** is a highly potent and selective inhibitor of the human IBAT.[6] This selectivity is crucial as it minimizes interaction with other bile acid transporters, such as those in the liver, thereby confining its action to the intended site in the ileum.[6] Animal studies, including those in dogs, confirmed that **elobixibat** administration leads to a dose-dependent increase in hepatic bile acid synthesis, consistent with its mechanism of action.[7]



| Parameter     | Value                                                             | Species/System                    | Reference |
|---------------|-------------------------------------------------------------------|-----------------------------------|-----------|
| IC50 (h-IBAT) | 0.53 ± 0.17 nM                                                    | Human (in vitro,<br>HEK293 cells) | [6]       |
| Selectivity   | >450-fold vs. human<br>liver basolateral<br>Na+/BA co-transporter | Human (in vitro)                  | [7]       |
| Selectivity   | >9000-fold vs. neutral amino-acid transporter                     | Human (in vitro)                  | [7]       |

Table 1: Preclinical Potency and Selectivity of **Elobixibat**.

### **Pharmacokinetics and Pharmacodynamics**

Clinical studies have consistently shown that **elobixibat** has minimal systemic absorption and acts locally within the gastrointestinal tract.



| Parameter         | Finding                                                                                                  | Population                   | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------|------------------------------|-----------|
| Systemic Exposure | Very low, picomolar concentrations in plasma.                                                            | Humans                       | [8][9]    |
| Food Effect       | Systemic exposure (Cmax) reduced by ~80% when taken with breakfast.                                      | Japanese patients with CC    | [8]       |
| Protein Binding   | Highly protein bound (>99.5%).                                                                           | Humans                       | [6]       |
| Half-life (T1/2)  | < 4 hours.                                                                                               | Humans                       | [6]       |
| Pharmacodynamics  | Dose-dependent increase in plasma 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of bile acid synthesis. | Japanese patients<br>with CC | [8]       |
| Correlation       | Increased SBM frequency correlated with higher dosage and higher plasma C4 levels.                       | Japanese patients<br>with CC | [8]       |

Table 2: Summary of Human Pharmacokinetic and Pharmacodynamic Properties.

## **Clinical Development Program**

The clinical development of **elobixibat** for chronic constipation involved a comprehensive series of Phase I, II, and III trials to establish its safety, efficacy, and optimal dosage.





Figure 2: Typical Phase III Elobixibat Trial Workflow

Click to download full resolution via product page

Caption: A generalized workflow for a pivotal **elobixibat** clinical trial.



#### **Experimental Protocols: Key Phase II and III Trials**

- Objective: To determine the optimal clinical dose of elobixibat in Japanese patients with chronic constipation.[10][11]
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Population: 163 Japanese patients with chronic constipation (per Rome III criteria).
- Intervention: Patients were randomized to receive **elobixibat** (5 mg, 10 mg, or 15 mg) or placebo, taken orally once daily for 2 weeks.
- Primary Efficacy Endpoint: Change from baseline in the frequency of spontaneous bowel movements (SBMs) during the first week of treatment.
- Methodology: After a run-in period to establish baseline SBM frequency, eligible patients were randomized. Bowel movements, stool consistency, and other symptoms were recorded in daily diaries. Safety and tolerability were assessed throughout the study.
- Objective: To confirm the efficacy and safety of the optimal dose of elobixibat for short-term treatment.
- Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Population: 133 Japanese patients with chronic constipation (Rome III criteria).
- Intervention: Following a 2-week run-in period, patients were randomized (1:1) to receive either **elobixibat** 10 mg or placebo once daily for 2 weeks.
- Primary Efficacy Endpoint: Change from baseline in the frequency of SBMs per week during Week 1.
- Methodology: The study design was similar to the Phase IIb trial, with rigorous data collection via patient diaries and monitoring for adverse events.
- Objective: To evaluate the long-term safety, patient satisfaction, and quality of life.
- Design: An open-label, single-arm, multicenter study.



- Population: 341 Japanese patients with chronic constipation.
- Intervention: Patients received elobixibat for 52 weeks. The initial dose was 10 mg/day, with the option to titrate down to 5 mg or up to 15 mg based on efficacy and tolerability.
- Primary Endpoint: Assessment of safety (adverse events and adverse drug reactions).

#### **Summary of Clinical Efficacy and Safety Data**

**Elobixibat** demonstrated statistically significant and clinically meaningful improvements in the symptoms of chronic constipation across its clinical trial program.

| Trial                     | Parameter                                        | Placebo<br>Group | Elobixibat 5<br>mg | Elobixibat<br>10 mg                   | Elobixibat<br>15 mg                 |
|---------------------------|--------------------------------------------------|------------------|--------------------|---------------------------------------|-------------------------------------|
| Phase IIb<br>Dose-Finding | Mean<br>SBMs/week<br>(at Week 1)                 | 2.6 ± 2.9        | -                  | 5.7 ± 4.2<br>(p=0.0005 vs<br>placebo) | $5.6 \pm 3.5$ (p=0.0001 vs placebo) |
| Phase III (2-<br>week)    | LS Mean<br>Change in<br>SBMs/week<br>(at Week 1) | 1.7              | -                  | 6.4 (p<0.0001<br>vs placebo)          | -                                   |

Table 3: Key Efficacy Results from Placebo-Controlled Phase IIb and III Trials in Japan.[6][11]



| Adverse Event                   | Placebo Group | Elobixibat 10 mg | Elobixibat (All<br>Doses) |
|---------------------------------|---------------|------------------|---------------------------|
| Phase III (2-week)              | n=64          | n=69             | -                         |
| Abdominal Pain                  | 1 (2%)        | 13 (19%)         | -                         |
| Diarrhea                        | 0 (0%)        | 9 (13%)          | -                         |
| Phase III (52-week, open label) | -             | -                | n=340                     |
| Abdominal Pain                  | -             | -                | 82 (24%)                  |
| Diarrhea                        | -             | -                | 50 (15%)                  |

Table 4: Incidence of Most Common Adverse Drug Reactions in Japanese Phase III Trials. (Most events were mild in severity).[6]

#### Conclusion

**Elobixibat** represents a significant advancement in the treatment of chronic constipation, founded on a novel, targeted mechanism of action. Its discovery and development were guided by a clear pharmacological rationale: to locally inhibit the IBAT and increase colonic bile acid concentrations. A robust clinical trial program has demonstrated its efficacy in increasing bowel movement frequency and improving constipation symptoms, with a manageable safety profile characterized primarily by mild-to-moderate gastrointestinal effects. As the first-in-class IBAT inhibitor, **elobixibat** provides a valuable therapeutic option for patients and a compelling case study in targeted, physiology-based drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Bile acids affect intestinal barrier function through FXR and TGR5 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bile acids affect intestinal barrier function through FXR and TGR5 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]
- 4. Intestinal FXR and TGR5 signaling in metabolic regulation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Profile Elobixibat for the Treatment of Constipation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elobixibat and its potential role in chronic idiopathic constipation PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Determining an optimal clinical dose of elobixibat, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial | Semantic Scholar [semanticscholar.org]
- 11. Determining an optimal clinical dose of elobixibat, a novel inhibitor of the ileal bile acid transporter, in Japanese patients with chronic constipation: a phase II, multicenter, double-blind, placebo-controlled randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elobixibat: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671180#elobixibat-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com